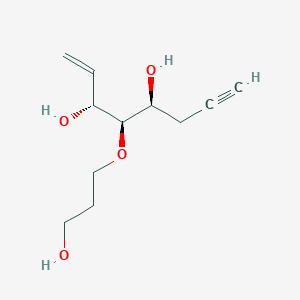
4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with a complex structure that includes an ethoxy group, a methoxyethenyl group, and a methyl group attached to a dihydropyrrolone ring
Méthodes De Préparation
The synthesis of 4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolone ring and the introduction of the ethoxy and methoxyethenyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures and optimizing them for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxy and methoxyethenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The double bond in the methoxyethenyl group can participate in addition reactions with halogens or hydrogen halides, forming halogenated derivatives.
Applications De Recherche Scientifique
4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
4-Ethoxy-3-(1-methoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in chemical properties and reactivity.
4-Methoxy-3-(1-ethoxyethenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one: This is a structural isomer with the positions of the ethoxy and methoxy groups swapped, resulting in different chemical behavior.
3-(1-Methoxyethenyl)-4-ethoxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one: Another isomer with a different arrangement of substituents, which can affect its interactions with other molecules.
Propriétés
Numéro CAS |
651322-77-9 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3-ethoxy-4-(1-methoxyethenyl)-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H15NO3/c1-5-14-8-6-11(3)10(12)9(8)7(2)13-4/h2,5-6H2,1,3-4H3 |
Clé InChI |
VTLVOEFURDRDCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)N(C1)C)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)

![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)



![2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile](/img/structure/B12599721.png)

![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
![4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12599740.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)
![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)
